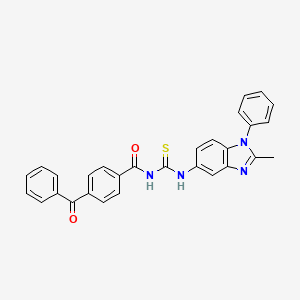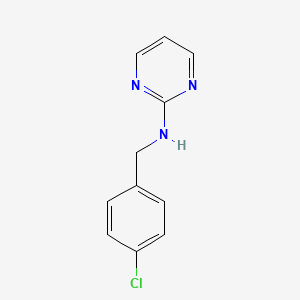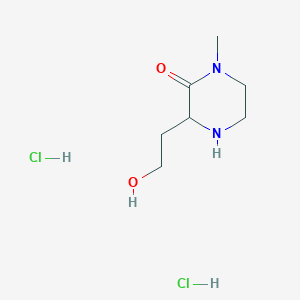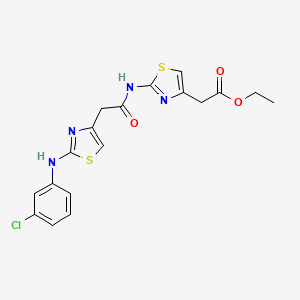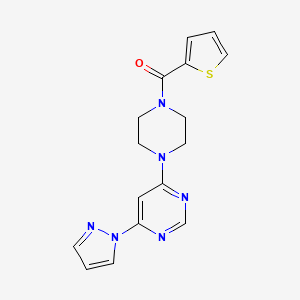
(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features a combination of pyrazole, pyrimidine, piperazine, and thiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting a suitable amidine with a β-dicarbonyl compound.
Coupling of Pyrazole and Pyrimidine: The pyrazole and pyrimidine rings are then coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, in the presence of a palladium catalyst.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with piperazine.
Attachment of the Thiophene Group: Finally, the thiophene group is attached via a Friedel-Crafts acylation reaction, using thiophene and an acyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can serve as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties or electronic characteristics.
Biology
In biological research, the compound’s structure suggests potential as a pharmacophore for drug design. It can be investigated for its binding affinity to various biological targets, such as enzymes or receptors.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Its diverse functional groups may allow it to interact with multiple biological pathways, making it a candidate for drug development in areas such as oncology or neurology.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of heterocyclic rings and conjugated systems.
作用机制
The mechanism of action of (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyrimidine rings could facilitate binding to active sites, while the piperazine and thiophene groups might enhance its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
(4-(1H-pyrazol-1-yl)pyrimidin-2-yl)piperazine: Lacks the thiophene group, potentially altering its biological activity.
(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone: Contains a phenyl group instead of thiophene, which may affect its electronic properties.
(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring, which could influence its reactivity and interactions.
Uniqueness
The presence of both pyrazole and pyrimidine rings, along with the piperazine and thiophene groups, makes (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone unique. This combination of functional groups can provide a balance of electronic properties and steric factors, potentially leading to unique biological activities and applications in various fields.
属性
IUPAC Name |
[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-16(13-3-1-10-24-13)21-8-6-20(7-9-21)14-11-15(18-12-17-14)22-5-2-4-19-22/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNVIUQELGTADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
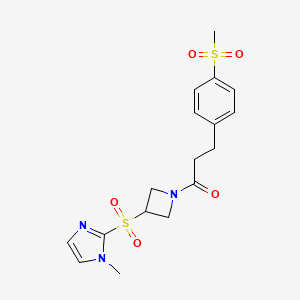
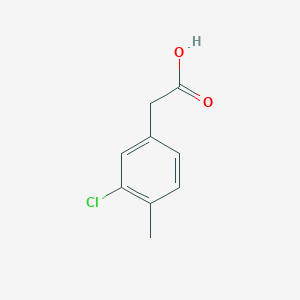
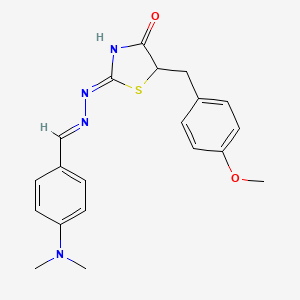
![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2436875.png)
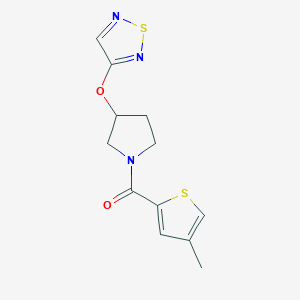
![6-(thiophen-2-yl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2436878.png)
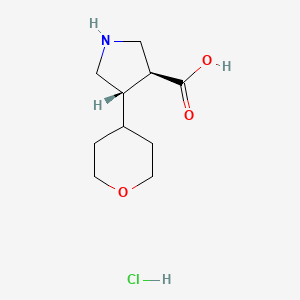
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2436881.png)
![2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2436883.png)
![N-(2-methoxyphenyl)-2-{2-oxo-6-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2436885.png)
